

Comparative Biological Evaluation of 2-Chloro-5-(methylsulfonyl)benzoic Acid Analogs

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Compound of Interest

Compound Name: 2-Chloro-5-(methylsulfonyl)benzoic acid

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This guide provides a comparative analysis of the biological activities of analogs of **2-Chloro-5-(methylsulfonyl)benzoic acid**, focusing on their potential as anti-inflammatory and antibacterial agents. While direct comparative studies on a homologous series of **2-Chloro-5-(methylsulfonyl)benzoic acid** are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide insights into their structure-activity relationships (SAR). The information presented is supported by experimental data from various research articles.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The following data summarizes the in vitro inhibitory activity of some 2-chloro-5-(sulfamoyl)benzoic acid analogs against different isoforms of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in inflammation.

Table 1: Inhibitory Activity (IC₅₀ in μM) of 2-Chloro-5-(sulfamoyl)benzoic Acid Analogs against h-NTPDase Isoforms[1]

Compound ID	R-group on Sulfamoyl	h-NTPDase1	h-NTPDase2	h-NTPDase3	h-NTPDase8
1	H	> 100	> 100	> 100	> 100
2a	n-butyl	85.3 ± 1.25	45.2 ± 1.02	3.45 ± 0.15	1.21 ± 0.05
2b	cyclopropyl	72.5 ± 1.52	33.8 ± 0.85	1.32 ± 0.06	0.28 ± 0.07
2c	benzyl	65.2 ± 1.11	25.1 ± 0.54	2.11 ± 0.09	0.52 ± 0.03
2d	4-methylphenyl	50.4 ± 1.05	15.2 ± 0.32	1.58 ± 0.07	0.41 ± 0.02
2e	4-chlorophenyl	45.3 ± 0.98	10.5 ± 0.21	1.15 ± 0.05	0.35 ± 0.01

Data presented as mean ± standard error of the mean.

Antibacterial Activity

Derivatives of benzoic acid have been investigated for their antibacterial properties. The following table presents the minimum inhibitory concentration (MIC) values for a series of sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold against various bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC in $\mu\text{mol/L}$) of 5-chloro-N-{4-[N-(substituted)sulfamoyl]phenyl}-2-hydroxybenzamide Analogs[2]

Compound ID	R-group on pyrimidinyl	S. aureus	S. aureus (MRSA)	M. kansasii
3a	4,6-dimethylpyrimidin-2-yl	15.62	31.25	> 250
3b	4-methylpyrimidin-2-yl	62.5	125	> 250
3c	pyrimidin-2-yl	125	250	> 250
Reference	4-Amino-N-(thiazol-2-yl)benzenesulfonamide	> 250	> 250	1-4

Experimental Protocols

In Vitro h-NTPDase Inhibition Assay[1]

The inhibitory activity of the compounds against h-NTPDase1, -2, -3, and -8 was determined by measuring the inorganic phosphate released from the hydrolysis of ATP. The reaction mixture contained 50 mM Tris-HCl buffer (pH 7.4), 5 mM CaCl₂, and the respective h-NTPDase enzyme. The reaction was initiated by the addition of ATP as a substrate. After incubation at 37°C for 30 minutes, the reaction was stopped, and the released phosphate was quantified using the malachite green reagent. The absorbance was measured at 630 nm, and the IC₅₀ values were calculated from the dose-response curves.

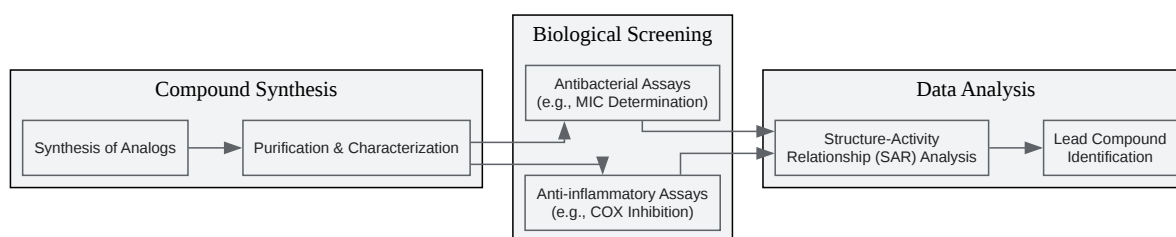
Broth Microdilution Method for MIC Determination[2]

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method in 96-well plates. A serial two-fold dilution of each compound was prepared in Mueller-Hinton broth. Bacterial suspensions were adjusted to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5×10^5 CFU/mL in each well. The plates were incubated at 37°C for 24

hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

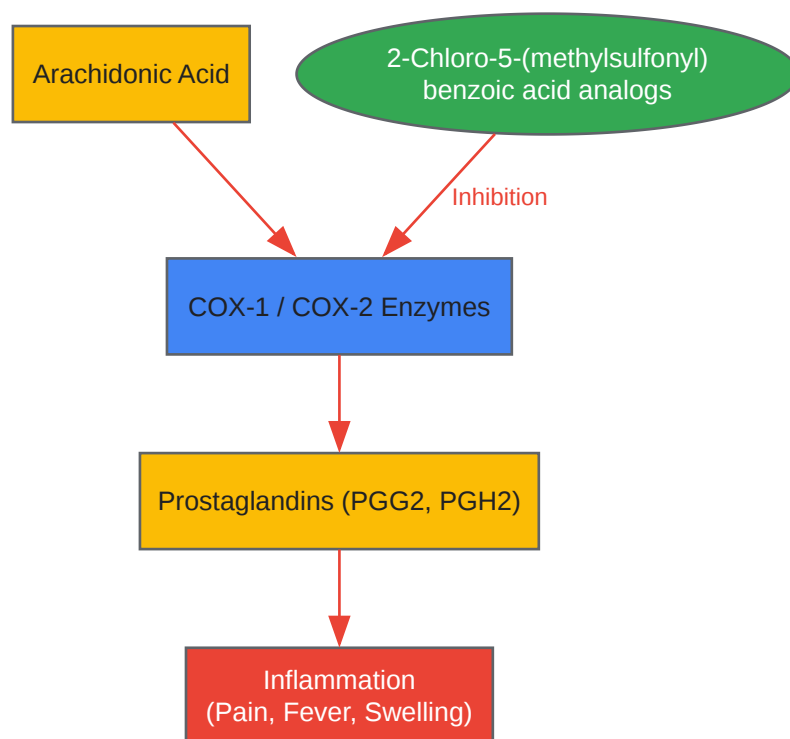
Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many benzoic acid derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins. The general workflow for evaluating the anti-inflammatory and antibacterial potential of new chemical entities often follows a standardized screening process.



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Caption: General experimental workflow for the biological evaluation of chemical compounds.



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Caption: Simplified cyclooxygenase (COX) signaling pathway and the inhibitory action of the compounds.

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References

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- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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